

Application of NMR spectroscopy for nicotine isomer analysis.

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Compound of Interest

Compound Name: (+/-)-Nicotine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotine, a primary psychoactive component in tobacco and an active ingredient in various smoking cessation products and e-liquids, exists as two enantiomers: (S)-(-)-nicotine and (R)-(+)-nicotine. The naturally occurring form in tobacco is predominantly (S)-nicotine. However, synthetic nicotine, which is increasingly used in e-liquids, is often a racemic mixture of both (R)- and (S)-isomers.[1] The pharmacological and toxicological profiles of these enantiomers can differ, making their accurate identification and quantification crucial for product quality control, regulatory compliance, and toxicological studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed structural information and quantitative analysis of chemical compounds. This application note details the use of ^1H and ^{13}C NMR spectroscopy for the qualitative and quantitative analysis of nicotine isomers. The use of chiral solvating and shift reagents allows for the differentiation of the enantiomers by inducing chemical shift non-equivalence, enabling their individual quantification.

Data Presentation

Quantitative ^1H NMR Data

The enantiomers of nicotine can be resolved in ^1H NMR spectra through the addition of a chiral complexing agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA).^[1] This interaction forms transient diastereomeric complexes, leading to separate signals for the corresponding protons of the (R)- and (S)-isomers. The integration of these distinct signals allows for the determination of the enantiomeric ratio.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Nicotine Enantiomers with BNPPA in DMSO- d_6^*

Proton	(S)-Nicotine	(R)-Nicotine
H2'	3.22 (t)	3.22 (t)
H3'a	1.88 (m)	1.88 (m)
H3'b	1.73 (m)	1.73 (m)
H4'a	1.98 (m)	1.98 (m)
H4'b	1.65 (m)	1.65 (m)
H5'a	2.25 (m)	2.25 (m)
H5'b	2.15 (m)	2.15 (m)
N-CH ₃	2.10 (s)	2.10 (s)
H2	8.48 (d)	8.48 (d)
H4	7.75 (d)	7.75 (d)
H5	7.30 (dd)	7.30 (dd)
H6	8.45 (d)	8.45 (d)

Note: Specific chemical shifts for the resolved enantiomers with BNPPA are often reported for the most separated signals, typically aromatic protons, rather than a full assignment of all protons due to spectral complexity. The most significant separation is often observed for the pyridine ring protons.

Quantitative ^{13}C NMR Data

The use of chiral lanthanide shift reagents, such as tris[3-(trifluoromethyl-hydroxymethylene)-(+)-camphorato]ytterbium(III) ($\text{Yb}(\text{tfc})_3$), can induce significant chemical shift differences between the carbon signals of the nicotine enantiomers in ^{13}C NMR spectroscopy.[2] This method is reported to be favorable in some cases due to broader proton resonances in ^1H NMR with certain shift reagents.[2]

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) of Nicotine (Racemic Mixture) in CDCl_3^*

Carbon	Chemical Shift (ppm)
C2	149.8
C3	138.9
C4	134.4
C5	123.6
C6	148.9
C2'	68.9
C3'	35.5
C4'	22.8
C5'	57.0
N-CH ₃	40.5

Note: The addition of a chiral shift reagent will cause the splitting of these signals into two distinct peaks for the (R)- and (S)-enantiomers. The magnitude of the separation depends on the concentration and nature of the shift reagent used.

Experimental Protocols

Protocol 1: ^1H NMR Analysis of Nicotine Isomers using a Chiral Complexing Agent

Objective: To determine the enantiomeric ratio of (R)- and (S)-nicotine in a sample using ^1H NMR spectroscopy with (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA).

Materials:

- Nicotine sample (e.g., pure substance, e-liquid)
- (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA)
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- 5 mm NMR tubes
- Vortex mixer
- High-resolution NMR spectrometer (e.g., 600 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the nicotine sample into a clean, dry vial.
 - Dissolve the sample in 0.6 mL of DMSO-d₆.
 - Accurately weigh a molar excess of BNPPA (typically 1.5-2.0 equivalents relative to nicotine) and add it to the nicotine solution.
 - Vortex the mixture thoroughly to ensure complete dissolution and complex formation.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Allow the sample temperature to equilibrate (e.g., at 25 °C).
 - Acquire a standard ¹H NMR spectrum. Typical parameters on a 600 MHz spectrometer are:
 - Pulse angle: 30°

- Number of scans: 16-64 (depending on sample concentration)
- Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
- Acquisition time: 2-4 seconds
- Data Processing and Analysis:
 - Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
 - Perform Fourier transformation, phase correction, and baseline correction.
 - Identify the well-resolved signals corresponding to the (R)- and (S)-nicotine enantiomers. These are often in the aromatic region of the spectrum.
 - Integrate the distinct peaks for each enantiomer.
 - Calculate the enantiomeric ratio by comparing the integral values of the corresponding signals. For example, Ratio = Integral(S-isomer) / Integral(R-isomer).

Protocol 2: ^{13}C NMR Analysis of Nicotine Isomers using a Chiral Shift Reagent

Objective: To determine the enantiomeric composition of nicotine using ^{13}C NMR spectroscopy with a chiral lanthanide shift reagent.

Materials:

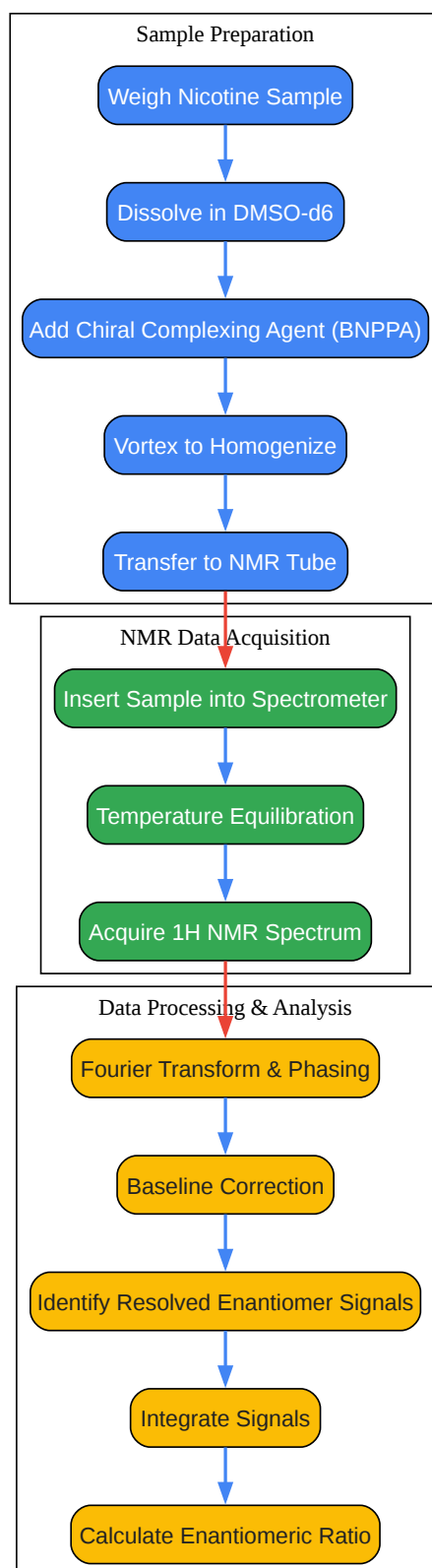
- Nicotine sample
- Tris[3-(trifluoromethyl-hydroxymethylene)-(+)-camphorato]ytterbium(III) ($\text{Yb}(\text{tfc})_3$)
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Vortex mixer

- High-resolution NMR spectrometer

Procedure:

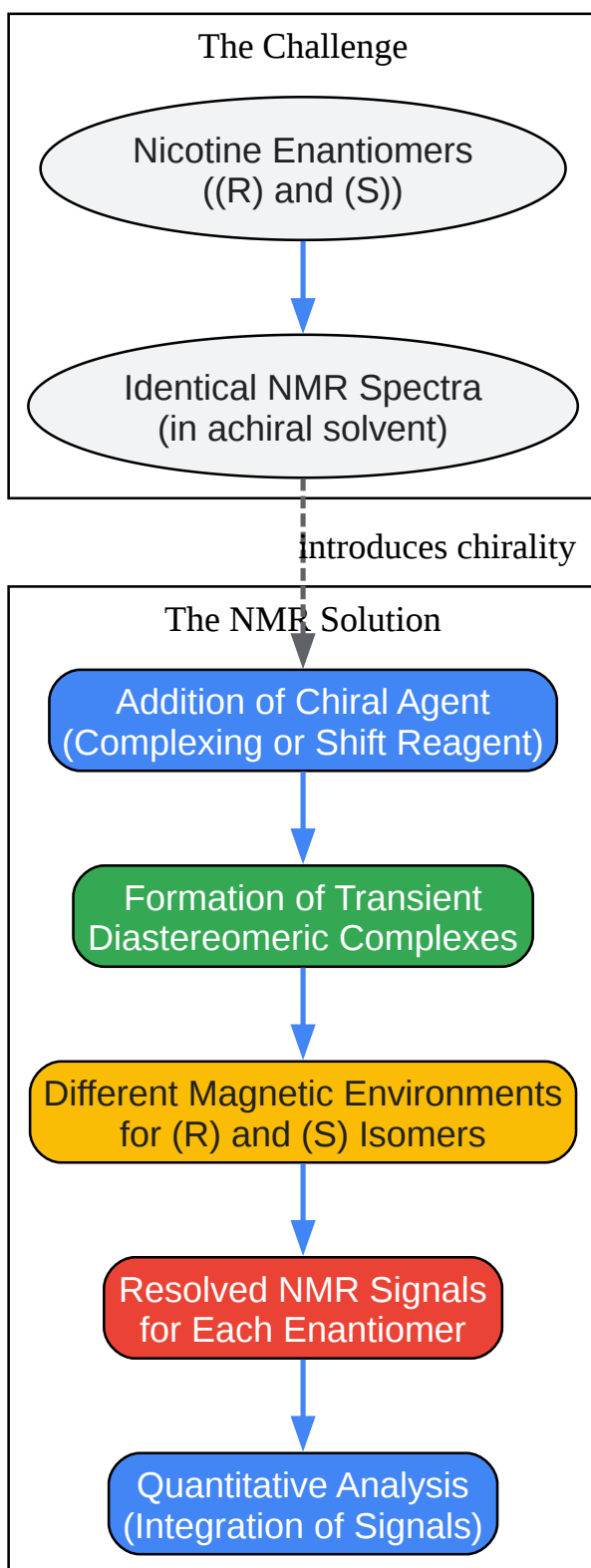
- Sample Preparation:
 - Dissolve approximately 20-50 mg of the nicotine sample in 0.6 mL of CDCl_3 .
 - Acquire a standard ^{13}C NMR spectrum of the nicotine sample alone.
 - In a stepwise manner, add small, accurately weighed portions of $\text{Yb}(\text{tfc})_3$ to the NMR tube.
 - After each addition, vortex the sample and acquire a ^{13}C NMR spectrum to monitor the separation of the enantiomeric signals. Continue adding the shift reagent until baseline resolution of at least one pair of carbon signals is achieved.
- NMR Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. For quantitative analysis, it is crucial to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
 - Use a sufficiently long relaxation delay (d_1) to allow for complete relaxation of the carbon nuclei (e.g., 5-10 times the longest T_1).
- Data Processing and Analysis:
 - Process the FID with an appropriate window function.
 - Perform Fourier transformation, phase correction, and baseline correction.
 - Identify the resolved pairs of signals for the (R)- and (S)-enantiomers.
 - Integrate the signals for the resolved pair of carbons.
 - Calculate the enantiomeric ratio from the integral values.

Mandatory Visualization



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Caption: Experimental workflow for ^1H NMR analysis of nicotine isomers.



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Caption: Principle of chiral NMR for nicotine isomer differentiation.

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